7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile
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Overview
Description
7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile is a complex organic compound that belongs to the class of thiazepines This compound is characterized by its unique structure, which includes an aniline group, a fluorophenyl group, a morpholino group, and a thiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the thiazepine ring. Key reagents used in these reactions include aniline derivatives, fluorobenzene, morpholine, and thioamide compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in disease processes, while in biological research, it may modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Anilino-3-diethylamino-6-methylfluoran
- 2-Cyclopropyl-4-(4-fluorophenyl)-quinolyl-3-methanol
- N-{3-[(2R)-2-amino-1-(methylsulfamoyl)propan-2-yl]-4-fluorophenyl}-5-fluoropyridine-2-carboxamide
Uniqueness
7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile is unique due to its specific combination of functional groups and its thiazepine ring structure. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical properties, and industrial uses, making it a valuable compound for various research and development efforts.
Properties
IUPAC Name |
7-anilino-3-(4-fluorophenyl)-5-morpholin-4-yl-1,4-thiazepine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS/c23-17-8-6-16(7-9-17)20-15-29-22(25-18-4-2-1-3-5-18)19(14-24)21(26-20)27-10-12-28-13-11-27/h1-9,15,25H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAUULRAWSDHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CSC(=C2C#N)NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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